2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of ethylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the desired imidazo[1,2-A]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 5H,6H,7H,8H-imidazo[1,2-A]pyrimidine-3-carboxylate: A derivative with a carboxylate group at the 3-position.
5H,6H,7H,8H-imidazo[1,2-A]pyridin-6-amine: An amine derivative with a similar fused ring structure .
Uniqueness
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine is unique due to its specific fused ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-11-5-3-4-9-8(11)10-7/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
AXNGWJPXWVSLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2CCCNC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.